molecular formula C19H24ClN3O3 B6103817 9-(Butylamino)-3,3-dimethyl-7-nitro-2,4-dihydroacridin-1-one;hydrochloride

9-(Butylamino)-3,3-dimethyl-7-nitro-2,4-dihydroacridin-1-one;hydrochloride

Cat. No.: B6103817
M. Wt: 377.9 g/mol
InChI Key: CTPSEBSKKVHZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Butylamino)-3,3-dimethyl-7-nitro-2,4-dihydroacridin-1-one;hydrochloride is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Butylamino)-3,3-dimethyl-7-nitro-2,4-dihydroacridin-1-one;hydrochloride typically involves multiple steps. One common method starts with the nitration of 3,3-dimethylacridin-1-one to introduce the nitro group at the 7-position. This is followed by the reduction of the nitro group to an amine, which is then reacted with butylamine to form the butylamino derivative. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(Butylamino)-3,3-dimethyl-7-nitro-2,4-dihydroacridin-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The butylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted acridine derivatives.

Scientific Research Applications

9-(Butylamino)-3,3-dimethyl-7-nitro-2,4-dihydroacridin-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other acridine derivatives.

    Biology: Studied for its potential as a DNA intercalator, which can be useful in genetic research and cancer therapy.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-(Butylamino)-3,3-dimethyl-7-nitro-2,4-dihydroacridin-1-one;hydrochloride involves its interaction with biological molecules. As a DNA intercalator, it inserts itself between the base pairs of DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy. The compound may also interact with proteins and enzymes, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: An acridine derivative with antiseptic properties.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

Uniqueness

9-(Butylamino)-3,3-dimethyl-7-nitro-2,4-dihydroacridin-1-one;hydrochloride is unique due to its specific structural features, such as the butylamino group and the nitro group at the 7-position. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other acridine derivatives.

Properties

IUPAC Name

9-(butylamino)-3,3-dimethyl-7-nitro-2,4-dihydroacridin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3.ClH/c1-4-5-8-20-18-13-9-12(22(24)25)6-7-14(13)21-15-10-19(2,3)11-16(23)17(15)18;/h6-7,9H,4-5,8,10-11H2,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPSEBSKKVHZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C(=NC3=C1C=C(C=C3)[N+](=O)[O-])CC(CC2=O)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.